2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol
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Overview
Description
2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenylmethanesulfonyl group and an ethan-1-ol moiety. It has garnered interest due to its potential therapeutic effects and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with phenylmethanesulfonyl chloride, followed by the introduction of an ethan-1-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may require controlled temperatures and anhydrous conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenylmethanesulfonyl group can be reduced to a phenylmethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Phenylmethanesulfonylpiperazine carboxylic acid.
Reduction: 2-(4-phenylmethylpiperazin-1-yl)ethan-1-ol.
Substitution: 2-(4-azidomethylpiperazin-1-yl)ethan-1-ol.
Scientific Research Applications
2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. It has been shown to interact with muscarinic receptors, leading to the modulation of cholinergic-nitric oxide signaling pathways. This interaction results in the sympathoinhibitory, hypotensive, and antihypertensive effects observed in experimental studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl-1H-benzo[d]imidazoles
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine .
Uniqueness
What sets 2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate muscarinic receptors and influence cardiovascular function makes it a compound of significant interest in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-benzylsulfonylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-11-10-14-6-8-15(9-7-14)19(17,18)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQJAKPPPRCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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